molecular formula C10H12N4OS B2412535 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime CAS No. 478245-59-9

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime

Cat. No. B2412535
CAS RN: 478245-59-9
M. Wt: 236.29
InChI Key: IVHQVUAVQCZJPA-NTUHNPAUSA-N
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Description

Thiazolo-triazoles are a class of heterocyclic compounds that have been studied for their diverse biological activities . They are characterized by a fused ring structure containing a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a triazole ring (a five-membered ring with two carbon and three nitrogen atoms).


Synthesis Analysis

The synthesis of thiazolo-triazoles often involves the cyclization of appropriate precursors . For example, a new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium-based cationic surfactant was synthesized via the reaction of proton-induced cyclization of 5-heptadecyl-4-methyl-3-methallylsulfanyl-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of thiazolo-triazoles is characterized by the presence of a fused thiazole and triazole ring. The structure of these compounds can be analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

Thiazolo-triazoles can undergo various chemical reactions, depending on the substituents present on the rings. For example, [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts have been shown to react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo-triazoles depend on their specific structure and substituents. For example, the melting points, crystallization solvents, and yields for a series of thiazolo-triazole derivatives have been reported .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including our compound of interest, have become privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel pharmaceutical agents. Researchers have explored derivatives of 1,2,3-triazoles as potential drugs in various therapeutic areas, such as anticonvulsants, antibiotics, and anticancer agents .

Anti-Inflammatory Activity

Some 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones, which share structural similarities with our compound, exhibit promising anti-inflammatory properties. These compounds have been studied for their potential to mitigate inflammation, making them relevant candidates for drug development .

Analgesic Properties

Certain 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones also demonstrate analgesic effects. Researchers have investigated their ability to alleviate pain, which could be valuable in managing various painful conditions .

Antimicrobial and Antifungal Activity

Our compound’s derivatives have shown antimicrobial and antifungal properties. These molecules could potentially combat bacterial and fungal infections, contributing to the development of new therapeutic agents .

Antioxidant Potential

Exploring the antioxidant activity of 1,2,3-triazoles is essential due to their potential role in protecting cells from oxidative stress. While specific studies on our compound are limited, its structural features suggest that it may exhibit antioxidant effects .

Chemical Biology and Bioconjugation

1,2,3-Triazoles play a crucial role in chemical biology and bioconjugation. Researchers use click chemistry approaches involving triazoles to label biomolecules, study cellular processes, and develop bioactive probes. Our compound’s unique structure could find applications in these areas .

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts, have been investigated as stabilizers in the synthesis of silver and gold nanoparticles .

Mode of Action

For instance, some compounds have demonstrated superior Top1 inhibitory activity , suggesting that they may interact with their targets by inhibiting certain enzymes.

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated in vitro activity towards all fungi , suggesting that they may have antimicrobial properties.

Safety and Hazards

The safety and hazards associated with thiazolo-triazoles would depend on their specific structure and biological activity. Some thiazolo-triazoles have been reported to have low ulcerogenic properties .

Future Directions

Future research on thiazolo-triazoles could focus on the development of new synthetic methods, the exploration of their biological activities, and the design of new drug-like molecules using the thiazolo-triazole scaffold .

properties

IUPAC Name

(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-prop-2-enoxyethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-4-5-15-13-7(2)9-8(3)14-10(16-9)11-6-12-14/h4,6H,1,5H2,2-3H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHQVUAVQCZJPA-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OCC=C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime

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